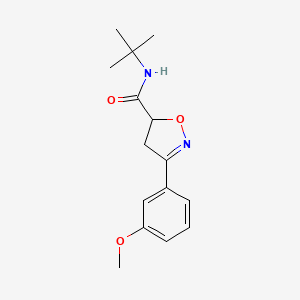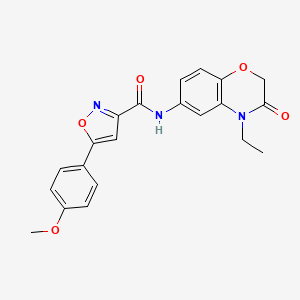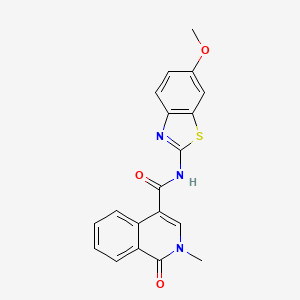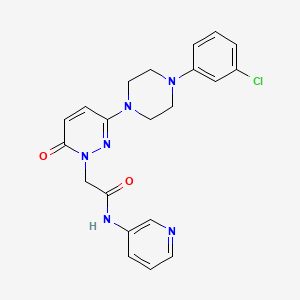![molecular formula C15H19N3O2 B4504821 N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4504821.png)
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide
Descripción general
Descripción
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.147726857 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Antibacterial Activity : The synthesis of azole derivatives, including oxadiazoles, and their antibacterial activity against specific bacterial strains such as Rhizobium radiobacter, has been investigated, indicating the potential of these compounds in antibacterial applications (Tumosienė et al., 2012).
- Urease Inhibition : Novel indole-based oxadiazole scaffolds have shown potent inhibitory activity against the urease enzyme, suggesting their utility in addressing conditions related to urease activity (Nazir et al., 2018).
- Lipoxygenase Inhibition : Certain oxadiazole derivatives have been evaluated as lipoxygenase inhibitors, offering insights into their potential for treating inflammatory conditions (Aziz‐ur‐Rehman et al., 2016).
- Antiepileptic Activity : Research into limonene and citral-based oxadiazoles for antiepileptic activity underscores the potential of these compounds in neurological applications (Rajak et al., 2013).
Therapeutic and Pharmacological Potentials
- Anticancer Activity : The synthesis and evaluation of oxadiazole derivatives for anticancer activity against various cancer cell lines highlight the potential of these compounds as anticancer agents. Some derivatives have shown higher activity than reference drugs in preclinical models (Ravinaik et al., 2021).
- Antimicrobial and Antitubercular Agents : Molecular properties prediction and synthesis of novel oxadiazole analogues have been conducted, revealing significant antimicrobial and antitubercular activities, which suggest their application in combating infectious diseases (Ahsan et al., 2011).
Mecanismo De Acción
Target of Action
The compound N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Given the known targets of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may affect pathways related to carbonic anhydrase isoforms . These enzymes play a crucial role in maintaining pH balance in the body and are involved in various physiological processes.
Pharmacokinetics
The oxadiazole ring is known to enhance the bioavailability of pharmaceutical compounds .
Result of Action
Given the known effects of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have potential therapeutic effects in the treatment of conditions related to its target enzymes .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the oxadiazole ring’s ability to form hydrogen bonds can be influenced by the pH of the environment
Safety and Hazards
Direcciones Futuras
1,2,4-Oxadiazoles continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their mechanism of action, and designing new derivatives with improved activity and safety profiles .
Propiedades
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-5-12-17-13(20-18-12)10-6-8-11(9-7-10)16-14(19)15(2,3)4/h6-9H,5H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZFCOGVVXUDJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B4504738.png)


![3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4504750.png)
![4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B4504751.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B4504758.png)


![1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4504795.png)
![benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B4504802.png)

![3-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4504818.png)
![N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4504820.png)
![N-[2-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4504829.png)
